molecular formula C22H16 B13732394 9,14-Dihydrobenzo[b]triphenylene CAS No. 35281-25-5

9,14-Dihydrobenzo[b]triphenylene

Cat. No.: B13732394
CAS No.: 35281-25-5
M. Wt: 280.4 g/mol
InChI Key: KLFMBPASUWJAGD-UHFFFAOYSA-N
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Description

9,14-Dihydrobenzo[b]triphenylene is an organic compound with the molecular formula C22H16 It is a polycyclic aromatic hydrocarbon (PAH) that consists of a benzo[b]triphenylene core with two additional hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,14-Dihydrobenzo[b]triphenylene can be achieved through several methods. One common approach is the nickel-mediated Yamamoto coupling of o-dibromoarenes. This method involves the homocoupling of aryl bromides in the presence of a Ni(0) complex to form new aryl-aryl bonds . Another method includes oxidative cyclization reactions such as the Scholl reaction, which is effective for electron-rich systems .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions: 9,14-Dihydrobenzo[b]triphenylene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield fully hydrogenated derivatives.

Scientific Research Applications

9,14-Dihydrobenzo[b]triphenylene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.

    Biology: Its interactions with biological molecules are studied to understand the effects of PAHs on living organisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 9,14-Dihydrobenzo[b]triphenylene involves its interaction with molecular targets and pathways within a system. For instance, in biological systems, it may interact with DNA or proteins, leading to various biochemical effects. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

    Benzo[b]triphenylene: Lacks the additional hydrogen atoms present in 9,14-Dihydrobenzo[b]triphenylene.

    Triphenylene: A simpler PAH with a similar core structure but without the benzo fusion.

Uniqueness: this compound is unique due to its specific hydrogenation pattern, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of hydrogenation on PAHs and for developing specialized materials .

Properties

CAS No.

35281-25-5

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

9,14-dihydrobenzo[b]triphenylene

InChI

InChI=1S/C22H16/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-12H,13-14H2

InChI Key

KLFMBPASUWJAGD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC3=C1C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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